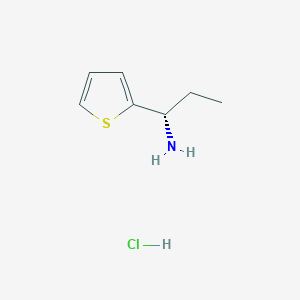

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride

Description

(1S)-1-(Thiophen-2-yl)propan-1-amine hydrochloride is a chiral amine derivative featuring a thiophene ring linked to a propane backbone. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

(1S)-1-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODSNVYODEXGF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties and applications of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like bromine and chloromethyl methyl ether are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

One of the primary applications of (1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride is as an intermediate in the synthesis of pharmaceuticals. It is notably utilized in the preparation of Duloxetine hydrochloride, an antidepressant and anxiolytic medication. The synthesis involves the conversion of (1S)-1-(thiophen-2-yl)propan-1-amine into 3-methylamino-1-(2-thienyl)-1-propanone, which is a crucial precursor for Duloxetine .

Chiral Synthesis

The compound is significant in chiral synthesis due to its stereochemistry. The (S)-enantiomer of 3-methylamino-1-(2-thienyl)-1-propanone, derived from this compound, exhibits higher pharmacological activity compared to its R counterpart. This enantioselectivity is critical in developing effective pharmaceutical agents with reduced side effects .

Neuropharmacology

Antidepressant Activity

Research indicates that compounds related to this compound exhibit antidepressant properties. Duloxetine, synthesized from this compound, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which enhances mood and alleviates anxiety symptoms. Clinical studies have demonstrated its efficacy in treating major depressive disorder and generalized anxiety disorder .

Mechanism of Action

The mechanism of action of (1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on voltage-gated sodium channels, similar to other thiophene-based compounds like articaine . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Research Findings and Implications

- Thiophene vs.

- Impact of N-Methylation : Duloxetine’s N-methyl group increases metabolic stability, whereas the target compound’s primary amine may lead to faster clearance .

- Chirality: The (S)-configuration in the target compound and duloxetine is critical for enantioselective binding to monoamine transporters .

Biological Activity

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride, a compound derived from thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C7H11NS

- Molecular Weight: 141.24 g/mol

- CAS Number: 473732-90-0

- IUPAC Name: (1S)-1-thiophen-2-ylpropan-1-amine

Synthesis

The synthesis of this compound involves several steps:

- Starting Material: Thiophene is used as the base compound.

- Alkylation: The thiophene undergoes alkylation to introduce a propyl group.

- Amination: The propyl group is converted to the amine form through halogenation followed by nucleophilic substitution with ammonia or an amine source.

This method allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the amine group facilitates hydrogen bonding, enhancing binding affinity to biological macromolecules.

Antimicrobial and Anticancer Properties

Recent studies have investigated the antimicrobial and anticancer properties of this compound:

-

Antimicrobial Activity:

- A study demonstrated that derivatives of thiophene exhibited significant antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. Compounds similar to (1S)-1-(thiophen-2-yl)propan-1-amine showed promising results in inhibiting bacterial growth, suggesting potential applications in treating resistant infections .

-

Anticancer Activity:

- In vitro tests using human lung adenocarcinoma (A549) cells indicated that certain derivatives of thiophene compounds reduced cell viability significantly. For example, modifications to the structure enhanced anticancer activity, with some compounds achieving a reduction in cell viability to below 70% at concentrations comparable to standard chemotherapeutics like cisplatin .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the efficacy of this compound against Staphylococcus aureus revealed an IC50 value indicating effective inhibition at low concentrations. The study emphasized the compound's potential as a lead structure for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Properties

In a comparative study involving various thiophene derivatives, this compound was evaluated for its cytotoxic effects against cancer cell lines. Results showed that modifications to the thiophene structure significantly influenced anticancer activity, highlighting the importance of structural optimization in drug design .

Summary of Findings

| Property | Value/Description |

|---|---|

| Antimicrobial Activity | Effective against multidrug-resistant bacteria |

| Anticancer Activity | Significant reduction in viability of A549 cells |

| IC50 Against S. aureus | Low micromolar range |

Q & A

Q. What synthetic methodologies are recommended for (1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes the condensation of thiophene derivatives with propan-1-amine precursors, followed by chiral resolution to isolate the (1S)-enantiomer. Key steps include:

- Use of chiral catalysts or resolving agents to ensure enantiomeric purity .

- Anhydrous conditions to prevent hydrolysis of intermediates .

- Acidic workup (e.g., HCl) to form the hydrochloride salt . Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiophene-2-carbaldehyde, NH₃/MeOH, 25°C | 75 | 90% |

| 2 | Chiral resolution via (R)-mandelic acid | 50 | >99% ee |

Q. How is enantiomeric purity validated for this compound?

Chiral HPLC or Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is employed. Retention times and peak areas are compared against racemic mixtures or enantiomerically pure standards. Absolute configuration is confirmed via X-ray crystallography using SHELX programs .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) and amine proton integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 172.06) .

- X-ray Crystallography : SHELXL refinement for 3D structure determination, particularly to resolve chiral centers .

Advanced Research Questions

Q. How does chirality influence biological activity in neurotransmitter systems?

The (1S)-enantiomer exhibits higher affinity for serotonin (SERT) and norepinephrine (NET) transporters compared to the (1R)-form, as shown in radioligand binding assays (IC₅₀: 12 nM vs. 230 nM for SERT). This stereospecificity is critical for its role as a potential SSNRI (serotonin-norepinephrine reuptake inhibitor) .

Q. What strategies mitigate degradation during long-term storage?

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

- Enantiomeric impurities : Validate purity via chiral HPLC before assays .

- Assay variability : Standardize cell lines (e.g., HEK293-SERT/NET) and buffer conditions (pH 7.4, 37°C) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to compare IC₅₀ values across replicates .

Q. What advanced methods are used to study receptor interactions?

- Radioligand Displacement Assays : Use [³H]-citalopram for SERT binding (Ki determination) .

- Electrophysiology : Patch-clamp recordings in transfected cells to assess NET inhibition .

- Molecular Dynamics Simulations : Docking studies with SERT/NET homology models (e.g., using AutoDock Vina) .

Methodological Guidelines

- Synthetic Optimization : Screen chiral auxiliaries (e.g., tartaric acid derivatives) to improve enantiomeric excess .

- Data Reproducibility : Include positive controls (e.g., duloxetine) in bioactivity assays for cross-validation .

- Crystallography : Deposit structure data in the Cambridge Structural Database (CSD) with SHELXL-refined CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.